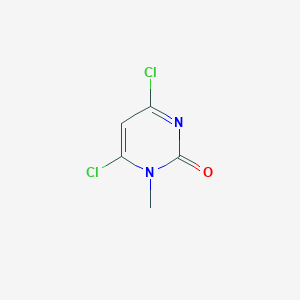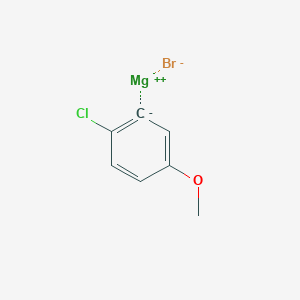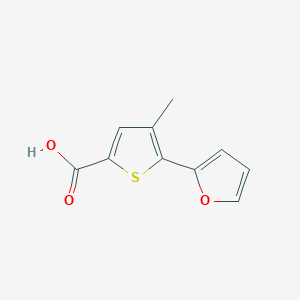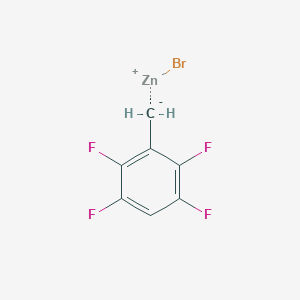
2,3,5,6-TetrafluorobenZylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorobenzylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to participate in various cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzylzinc bromide can be synthesized through the reaction of 2,3,5,6-tetrafluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2,3,5,6-Tetrafluorobenzyl bromide+Zn→2,3,5,6-Tetrafluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by catalysts such as palladium or nickel complexes.
Common Reagents and Conditions
Reagents: Electrophiles like aryl halides, alkyl halides, and vinyl halides.
Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reactions are often performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are substituted benzyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,3,5,6-Tetrafluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluorobenzylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzylzinc bromide
- 2,5-Difluorobenzylzinc bromide
- 2,6-Difluorobenzylzinc bromide
Uniqueness
2,3,5,6-Tetrafluorobenzylzinc bromide is unique due to the specific substitution pattern of fluorine atoms on the benzyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent for specific synthetic applications.
Properties
Molecular Formula |
C7H3BrF4Zn |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2,4,5-tetrafluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
XMXNLLCKQWOERZ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


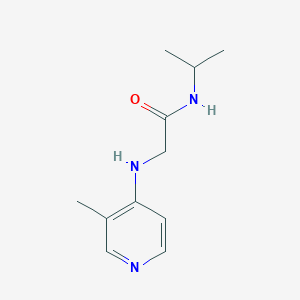

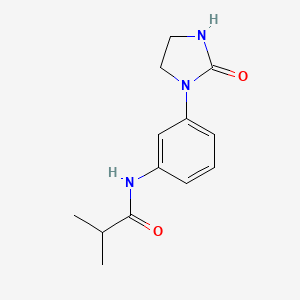
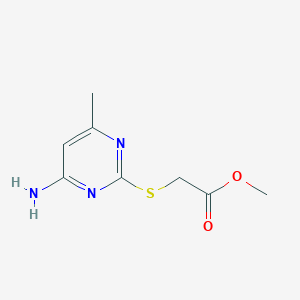
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)


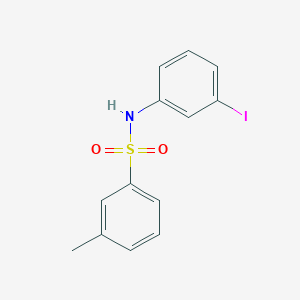

![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
